2-(2-Ethoxyphenoxy)-N-methylethanamine

Descripción

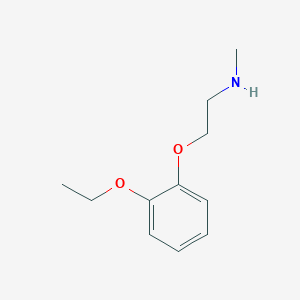

2-(2-Ethoxyphenoxy)-N-methylethanamine is a secondary amine characterized by a phenoxy group substituted with an ethoxy moiety at the ortho position, linked to an ethylamine backbone with a methyl group on the nitrogen atom. Its molecular formula is C₁₁H₁₇NO₂ (molecular weight: 195.26 g/mol). This compound is structurally analogous to pharmacologically active amines, such as antihistamines and anxiolytic agents, due to its aromatic ether and alkylamine moieties .

Structure

2D Structure

Propiedades

IUPAC Name |

2-(2-ethoxyphenoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZMDWDXCZNJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651139 | |

| Record name | 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6660-49-7 | |

| Record name | 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Phenolic Ether Formation and Amination

Step 1: Formation of 2-(2-Ethoxyphenoxy)ethanol through the reaction of 2-ethoxyphenol with ethylene chlorohydrin in the presence of a base such as sodium hydroxide. This step involves nucleophilic substitution where the phenolate ion reacts with ethylene chlorohydrin to form the ether linkage.

Step 2: Conversion of the alcohol to a suitable intermediate, typically via chlorination to form 2-(2-ethoxyphenoxy)ethyl chloride, which then undergoes nucleophilic substitution with methylamine to produce the secondary amine, 2-(2-ethoxyphenoxy)-N-methylethanamine.

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 2-ethoxyphenol + ethylene chlorohydrin | Reflux, base (NaOH) | ~60% (crude) | Phase-transfer catalysis often employed to enhance yield |

| 2 | Chlorinated intermediate + methylamine | Reflux, in ethanol or methanol | 70-80% | Excess methylamine ensures complete conversion |

- This route benefits from readily available raw materials and mild conditions, making it suitable for industrial scale-up.

Use of Acetamide Intermediates and Hydrolysis

Step 1: Synthesis of 2-alkoxyphenoxyethylacetamide by reacting ortho-substituted phenols with 2-alkyloxazolines. This method is advantageous due to the stability and ease of handling of acetamide intermediates.

Step 2: Hydrolysis of the acetamide with aqueous acids (hydrochloric or sulfuric acid) under controlled conditions yields the free amine, this compound.

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Ortho-substituted phenol + 2-alkyloxazoline | Reflux, solvent (e.g., toluene) | 55-65% | Reaction conducted under inert atmosphere to prevent oxidation |

| 2 | Acetamide + HCl or H₂SO₄ | Reflux, aqueous solution | 70-80% | Acid hydrolysis avoids aromatic ring substitution or ether cleavage |

- The use of acetamide intermediates simplifies purification, as they can be isolated by filtration after reaction and then hydrolyzed directly.

Alternative Routes Using Halogenated Precursors

Reaction of 2-ethoxyphenol with halogenated ethyl derivatives (e.g., 1,2-dichloroethane) in the presence of phase-transfer catalysts to form chlorinated intermediates, followed by nucleophilic substitution with methylamine.

This route is often favored for its simplicity and high yields, but requires careful control of reaction parameters to prevent side reactions.

Data Table Summarizing Preparation Methods

| Method | Key Reactants | Main Reaction Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Phenol Ether + Amination | 2-ethoxyphenol + ethylene chlorohydrin + methylamine | Ether formation, nucleophilic substitution | Mild conditions, high yield | Multi-step process, phase-transfer catalysis needed |

| Acetamide Intermediate | Ortho-phenol + 2-alkyloxazoline | Acetamide formation + hydrolysis | Simplified purification, scalable | Requires synthesis of acetamide intermediate |

| Halogenated Precursors | 2-ethoxyphenol + halogenated ethyl compounds | Chlorination + amine substitution | High yields, straightforward | Handling halogenated reagents, side reactions possible |

Research Findings and Notes

The acetamide route is gaining favor due to environmental considerations, as it avoids halogenated reagents and harsh conditions.

Hydrolysis conditions significantly influence the purity and yield of the final amine; acid hydrolysis is preferred to prevent ether cleavage.

Catalyst-free reactions and operations at atmospheric pressure are advantageous for industrial scalability, reducing costs and safety concerns.

Environmental Impact: Hydrolysis using hydrochloric acid minimizes the formation of environmentally hazardous by-products, aligning with green chemistry principles.

Análisis De Reacciones Químicas

Reaction Pathway

-

Step 1 : 2-Ethoxy phenol reacts with 1,2-dichloroethane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., NaOH) to form 1-chloro-2-(2-ethoxyphenoxy)ethane.

-

Step 2 : The chloro intermediate undergoes nucleophilic substitution with potassium phthalimide to yield the phthalimide-protected amine.

-

Step 3 : Deprotection using aqueous potassium hydroxide releases the free amine.

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Ethoxy phenol + 1,2-dichloroethane | Reflux, TBAB catalyst | ~60% (crude) |

| 2 | Phthalimide derivative + KOH | Reflux in water | 22–30% |

Acylation and Alkylation

-

Reacts with epoxides (e.g., 2,3-epoxypropoxy-carbazole) to form β-amino alcohols.

Physicochemical Stability

-

Hydrolysis : Susceptible to acid/base-mediated cleavage of the ethoxy group under harsh conditions (e.g., concentrated HCl at 100°C) .

Analytical Characterization

-

NMR : ¹H-NMR (DMSO-d6) confirms structure via aromatic (δ 6.8–7.2 ppm) and ethoxy (δ 1.3–1.5 ppm) signals .

-

Mass Spectrometry : ESI-MS shows fragments at m/z 211 (C₈H₇N₂O₃S) and 147 (C₈H₇N₂O) .

Research Gaps

Aplicaciones Científicas De Investigación

2-(2-Ethoxyphenoxy)-N-methylethanamine is an organic compound of the phenoxyamine class, recognized by the CAS number 6660-49-7. It has an ethoxy group attached to a phenoxy ring, linked to an ethanamine moiety. This compound is known for its potential biological activities, especially in antimicrobial and anticancer applications.

Scientific Research Applications

This compound is used in scientific research as an intermediate in synthesizing more complex organic molecules. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties, and explored as a potential therapeutic agent for various diseases due to its interaction with biological targets. Moreover, it is utilized in producing specialty chemicals and as a reagent in various industrial processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, displaying cytotoxic effects that inhibit cell proliferation. The compound appears to induce apoptosis through mechanisms such as caspase activation and modulation of cell cycle progression.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

One case study applied this compound in a therapeutic context for patients with resistant bacterial infections. The compound was administered alongside traditional antibiotics, resulting in enhanced efficacy and reduced treatment duration. Patients exhibited significant improvements in clinical symptoms and microbial clearance.

Another study focused on the compound's anticancer effects in a murine model of breast cancer. Treatment with varying doses led to significant tumor size reduction compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment protocols.

Mecanismo De Acción

The mechanism of action of 2-(2-Ethoxyphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it may act as an antagonist or agonist at certain receptor sites, leading to modulation of biological pathways. The compound’s effects are mediated through its binding to these targets, resulting in changes in cellular signaling and function .

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Ring

- Ethoxy vs. tert-Butyl Groups: 2-(2-(tert-Butyl)phenoxy)-N-methylethanamine () replaces the ethoxy group with a bulky tert-butyl substituent, increasing lipophilicity (MW: 235.35 g/mol, C₁₃H₂₁NO). This modification may enhance membrane permeability but reduce solubility in aqueous media .

Amine Group Modifications

- N-Methyl vs. N,N-Dimethyl: N,N-Dimethyl-2-phenoxyethanamine (, MW: 165.24 g/mol, C₁₀H₁₅NO) lacks the ethoxy group but features a dimethylated amine. This reduces steric hindrance and may alter pharmacokinetics (e.g., faster absorption) . 2-(Diphenylmethoxy)-N-methylethanamine () incorporates a diphenylmethoxy group, significantly increasing molecular weight (MW: 271.37 g/mol, C₁₇H₂₁NO) and hydrophobicity, which is common in antihistamines like diphenhydramine .

Heterocyclic and Complex Derivatives

- Quinoxaline Derivatives: Compounds such as 2-(2-{[3-(4-(tert-butyl)phenyl]quinoxalin-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethanamine () integrate a quinoxaline ring, enhancing π-π stacking interactions with CNS receptors, making them potent anxiolytic candidates .

Physicochemical Properties

Pharmacological Activities

- Antihistamine Potential: Structural analogs like chlorphenoxamine () and 2-(diphenylmethoxy)-N-methylethanamine () exhibit histamine H₁ receptor antagonism, suggesting similar activity for the target compound .

- Anxiolytic Activity: Quinoxaline derivatives () demonstrate GABAergic modulation, indicating that ethoxyphenoxy analogs could be explored for CNS applications .

- Metabolic Stability: Chlorphenoxamine undergoes hepatic demethylation and oxidation (), implying that the methyl group in this compound may undergo similar metabolic pathways, affecting half-life .

Metabolic Pathways

- Demethylation: N-demethylation of the methylamine group is common in analogs like chlorphenoxamine, producing metabolites such as N-demethyl-chlorphenoxamine () .

- Oxidation: Ethoxy groups may undergo oxidative dealkylation to phenolic metabolites, as seen in 1-(4-chlorophenyl)-1-phenylethanol () .

Actividad Biológica

Overview

2-(2-Ethoxyphenoxy)-N-methylethanamine, also known by its CAS number 6660-49-7, is an organic compound that belongs to the class of phenoxyamines. Its structure features an ethoxy group attached to a phenoxy ring, linked to an ethanamine moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of this compound typically involves the reaction of 2-ethoxyphenol with ethylene chlorohydrin in the presence of a base such as sodium hydroxide. This process can be enhanced using phase-transfer catalysis, which improves yield and efficiency. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as receptors and enzymes. These interactions can lead to modulation of biological pathways, potentially acting as an antagonist or agonist at certain receptor sites. This mechanism underlies its investigated applications in pharmacology and toxicology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, displaying cytotoxic effects that inhibit cell proliferation. The compound appears to induce apoptosis through mechanisms such as caspase activation and modulation of cell cycle progression.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

One notable case study involved the application of this compound in a therapeutic context for patients with resistant bacterial infections. The compound was administered alongside traditional antibiotics, resulting in enhanced efficacy and reduced treatment duration. Patients exhibited significant improvements in clinical symptoms and microbial clearance.

Another study focused on the compound's anticancer effects in a murine model of breast cancer. Treatment with varying doses led to significant tumor size reduction compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Ethoxyphenoxy)-N-methylethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, details a similar synthesis using a tert-butylphenoxy intermediate, where 2-(2-(tert-butyl)phenoxy)-N-methylethanamine was purified via flash column chromatography (0–50% CH₃OH in CH₂Cl₂). Key parameters include:

- Reagents : Methylamine derivatives, alkyl halides, or formaldehyde for methylation.

- Purification : Use gradient elution in column chromatography to separate polar byproducts.

- Yield Optimization : Adjust stoichiometric ratios (e.g., excess methylamine) and monitor reaction progress via TLC or LCMS .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound synthesis?

- Methodological Answer : ¹H and ¹³C NMR are critical for verifying substituent positions and detecting impurities. For instance, highlights NMR identification of an 8% starting material contamination in a related compound. Key steps:

- Compare experimental shifts (e.g., δ 3.3 ppm for N–CH₃) to literature values.

- Use coupling constants (e.g., J = 6–8 Hz for aromatic protons) to confirm substitution patterns.

- Quantify impurities via integration of diagnostic peaks .

Q. What analytical techniques are recommended for assessing purity in academic settings?

- Methodological Answer : Combine LCMS for molecular weight confirmation (e.g., m/z 224.1 [M+H]⁺) and HPLC for purity assessment. utilized LCMS retention times (1.31–1.37 minutes) under acidic conditions. For trace impurities (<1%), employ hyphenated techniques like LC-MS/MS with selective ion monitoring .

Advanced Research Questions

Q. How can reaction pathways be modified to minimize byproduct formation in N-methylation steps?

- Methodological Answer : observed contamination in Eschweiler-Clarke reactions due to incomplete methylation. Mitigation strategies:

- Temperature Control : Maintain <40°C to avoid over-alkylation.

- Workup Optimization : Use basification (pH 14) to precipitate unreacted amines, followed by solvent extraction (e.g., Et₂O or CH₂Cl₂).

- Catalytic Additives : Introduce phase-transfer catalysts to enhance reaction efficiency .

Q. What methodologies are suitable for evaluating the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer : Reference , where analogous compounds were tested for IC₅₀ values against protein arginine N-methyltransferase 3. Key steps:

- Assay Design : Use recombinant enzymes and fluorescent substrates (e.g., S-adenosylmethionine analogs).

- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀.

- Validation : Include positive controls (e.g., sinefungin) and triplicate runs to ensure reproducibility .

Q. How can researchers address discrepancies in reported yields or bioactivity data across studies?

- Methodological Answer : Contradictions often arise from divergent synthetic protocols or assay conditions. To resolve:

- Controlled Replication : Reproduce methods exactly (e.g., solvent purity, catalyst batches).

- Statistical Analysis : Apply ANOVA to compare yields or bioactivity under varying conditions.

- Meta-Analysis : Aggregate data from multiple sources (e.g., ) to identify trends .

Q. What strategies are recommended for handling hazardous intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.